3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a molecular formula of C₁₁H₁₃N₃O₃S. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane ring system and a thiadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of a bicyclo[2.2.1]heptane derivative with a thiadiazole precursor under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its unique bicyclo[2.2.1]heptane ring system combined with a thiadiazole moiety. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
Bicyclo[2.2.1]heptane derivatives: These compounds have the bicyclo[2.2.1]heptane ring but lack the thiadiazole moiety.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1,3,4-thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-9(13-11-14-12-4-18-11)7-5-1-2-6(3-5)8(7)10(16)17/h4-8H,1-3H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCCXPWRNSEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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